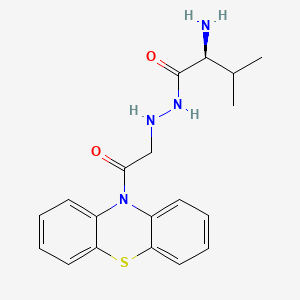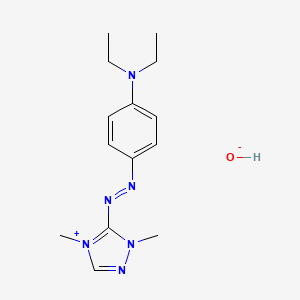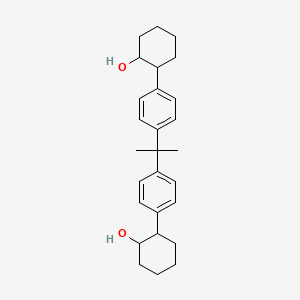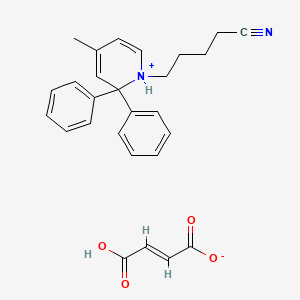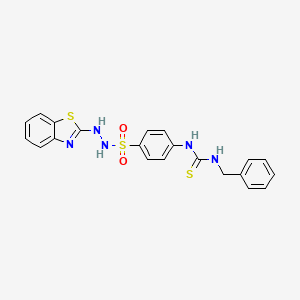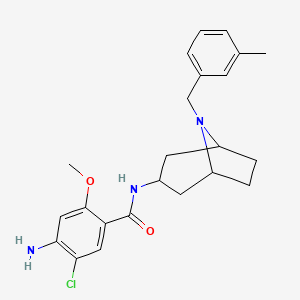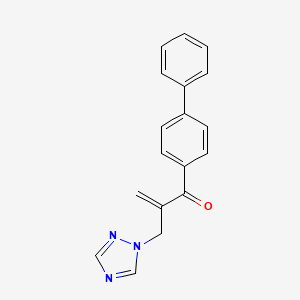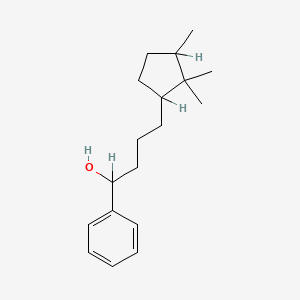
alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol: is a chemical compound with the molecular formula C18H28O and a molecular weight of 260.41432 It is known for its unique structure, which includes a cyclopentyl ring substituted with three methyl groups and a benzyl alcohol moiety
Métodos De Preparación
The synthesis of alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: The cyclopentyl ring with three methyl groups can be synthesized through a series of cyclization reactions.
Attachment of the propyl chain: The propyl chain is then attached to the cyclopentyl ring through a series of alkylation reactions.
Introduction of the benzyl alcohol group: Finally, the benzyl alcohol group is introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the propyl-substituted cyclopentyl ring in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the benzyl alcohol group to a benzyl ether or hydrocarbon using reagents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and polymers.
Mecanismo De Acción
The mechanism of action of alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol: can be compared with similar compounds such as:
- alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl ether
- alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl acetate
- alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl ketone
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
85187-16-2 |
|---|---|
Fórmula molecular |
C18H28O |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
1-phenyl-4-(2,2,3-trimethylcyclopentyl)butan-1-ol |
InChI |
InChI=1S/C18H28O/c1-14-12-13-16(18(14,2)3)10-7-11-17(19)15-8-5-4-6-9-15/h4-6,8-9,14,16-17,19H,7,10-13H2,1-3H3 |
Clave InChI |
RRRMRASQZQTKRU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1(C)C)CCCC(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



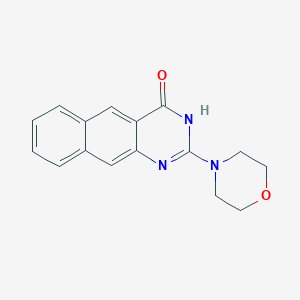


![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)
